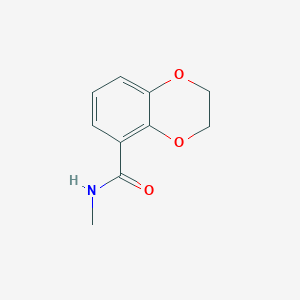
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide
Descripción general
Descripción
“6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide” is a chemical compound with the molecular formula C7H8ClN3O2 . It is also known as CHEPC.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3O2/c1-7(2)14(5-6-15)10(16)8-3-4-9(11)13-12-8/h3-4,7,15H,5-6H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.69 . It is stored at room temperature and has a physical form of oil .Aplicaciones Científicas De Investigación
Pyridazine Analogs in Medicinal Chemistry
Research on compounds structurally related to 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide has shown significant pharmaceutical importance. A study synthesized and analyzed a pyridazine analog, emphasizing its pharmaceutical relevance in medicinal chemistry. This compound was synthesized using specific methods and characterized by various spectroscopic techniques, including XRD, NMR, IR, and LC-MS. The study provided insights into the structural and chemical properties of this compound and its potential applications in the pharmaceutical field (Sallam et al., 2021).
Pyridazine Derivatives in HIV Treatment
Another line of research involved synthesizing pyridazine derivatives and evaluating their potential as human immunodeficiency virus (HIV) type 1 reverse transcriptase inhibitors. This work explored the synthesis of various pyridazine compounds and their effectiveness in inhibiting HIV, demonstrating the significance of pyridazine derivatives in developing antiviral medications (Heinisch et al., 1996).
Interleukin-1β Converting Enzyme Inhibition
Further research focused on pyridazine compounds as interleukin-1β converting enzyme (ICE) inhibitors. This study identified novel classes of pyridazine compounds that act as irreversible inhibitors, contributing to our understanding of pyridazine's role in modulating immune responses (Dolle et al., 1997).
Density Functional Theory (DFT) Studies
Density functional theory studies on pyridazine derivatives, including those similar to 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide, have been conducted. These studies provide theoretical insights into the isomerization reactions and chemical properties of pyridazine compounds, enhancing our understanding of their chemical behavior (Zhou et al., 2004).
Propiedades
IUPAC Name |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-2-1-5(10-11-6)7(13)9-3-4-12/h1-2,12H,3-4H2,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOQNMMCSBLOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-Methyl-[1,1'-biphenyl]-3-methanamine](/img/structure/B1422738.png)


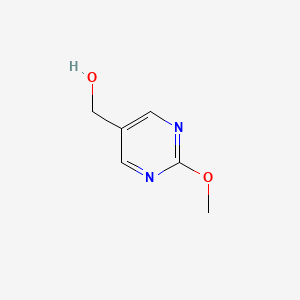
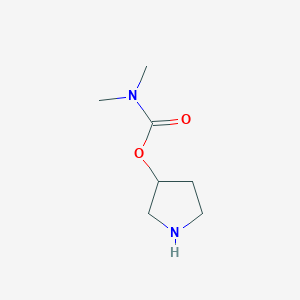
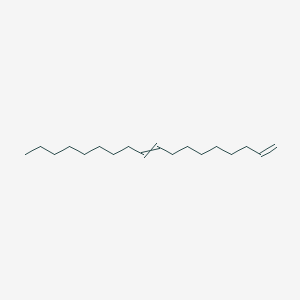

![[1-(Methoxymethyl)cyclobutyl]methanol](/img/structure/B1422745.png)
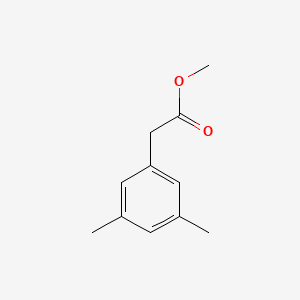
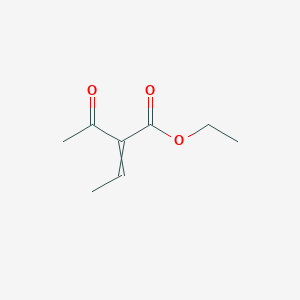

![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)
